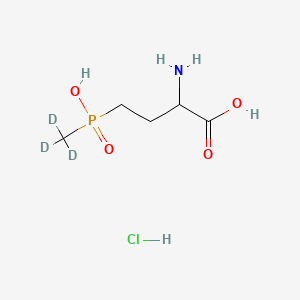

Glufosinate-d3 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “Glufosinate-d3 Hydrochloride” is known as this compound. This compound is a derivative of glufosinate, which is a broad-spectrum herbicide used to control a wide range of weeds. This compound is often used in scientific research due to its labeled isotopic form, which allows for precise tracking and analysis in various studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Glufosinate-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the glufosinate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require careful control of temperature, pressure, and pH to ensure the successful incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its hydrochloride salt form.

Análisis De Reacciones Químicas

Types of Reactions

Glufosinate-d3 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines.

Aplicaciones Científicas De Investigación

Analytical Chemistry

Glufosinate-d3 hydrochloride serves as an internal standard in analytical chemistry, particularly for the quantification of glufosinate residues using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature enhances the accuracy of measurements by providing a reliable reference point during analysis .

Biological Studies

The compound is utilized in biological research to study the metabolic pathways influenced by glufosinate. It helps elucidate the effects of glufosinate on nitrogen metabolism in plants by inhibiting glutamine synthetase (GS), an enzyme critical for converting glutamate and ammonia into glutamine . This inhibition leads to increased ammonia levels and subsequent phytotoxicity, making it a valuable tool for understanding plant stress responses and metabolic disruptions.

Agricultural Applications

Glufosinate-d3 is employed in developing and testing new herbicides and agricultural chemicals. Its ability to inhibit GS makes it effective against various weed species, thus contributing to integrated weed management strategies . Additionally, it aids in assessing the environmental impacts of herbicide use and residue persistence in soil and water systems.

Pharmacokinetics

The pharmacokinetic profile of glufosinate-d3 includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for understanding its biological effects and potential toxicity .

Herbicidal Efficacy

A study conducted on various weed species demonstrated that glufosinate-d3 effectively reduced dry biomass by inducing lipid peroxidation and ROS production within plant cells . These findings underscore its potential as a selective herbicide in agricultural settings.

Environmental Impact Assessment

Research investigating the environmental residues of glufosinate highlighted its persistence in soil and potential contamination of water sources following application. Glufosinate-d3 serves as a marker for assessing the degradation pathways and environmental fate of glufosinate in ecosystems .

Comparison with Related Compounds

| Compound | Mechanism of Action | Target Enzyme |

|---|---|---|

| Glufosinate-d3 | Inhibits glutamine synthetase | GS1, GS2 |

| Glyphosate | Inhibits 5-enolpyruvylshikimate-3-phosphate synthase | EPSPS |

| Bialaphos | Similar to glufosinate but with different structure | Varies |

Glufosinate-d3 is unique due to its deuterated form, which enhances its utility as an internal standard in analytical methods compared to glyphosate and bialaphos .

Mecanismo De Acción

The mechanism of action of Glufosinate-d3 Hydrochloride involves the inhibition of the enzyme glutamine synthetase. This enzyme is crucial for the synthesis of glutamine from glutamate and ammonia. By inhibiting this enzyme, this compound disrupts nitrogen metabolism in plants, leading to their death. The molecular targets include the active site of glutamine synthetase, and the pathways involved are related to nitrogen assimilation and amino acid biosynthesis.

Comparación Con Compuestos Similares

Similar Compounds

Glufosinate: The non-deuterated form of Glufosinate-d3 Hydrochloride, used as a herbicide.

Glyphosate: Another broad-spectrum herbicide with a different mechanism of action, targeting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase.

Paraquat: A herbicide that induces oxidative stress in plants by generating reactive oxygen species.

Uniqueness

This compound is unique due to its deuterium labeling, which allows for precise tracking in scientific studies. This isotopic labeling provides a distinct advantage in research applications, enabling detailed analysis of metabolic pathways and reaction mechanisms.

Actividad Biológica

Glufosinate-d3 Hydrochloride is a deuterated form of glufosinate, a broad-spectrum herbicide primarily used in agriculture. This compound is notable for its role as an irreversible inhibitor of glutamine synthetase (GS), an enzyme crucial for nitrogen metabolism in plants. The biological activity of this compound is significant not only for its herbicidal properties but also for its utility in research and analytical applications.

- Chemical Formula : C₅H₁₀D₃ClNO₄P

- Molecular Weight : 220.61 g/mol

- CAS Number : 1323254-05-2

This compound acts by binding to the active site of glutamine synthetase, thereby preventing the conversion of glutamate and ammonia into glutamine. This inhibition leads to an accumulation of ammonia, disrupting nitrogen metabolism and affecting various biochemical pathways in plants, including:

- Nitrogen Metabolism : Alters the synthesis and degradation of amino acids.

- Oxidative Stress Responses : Induces the production of reactive oxygen species (ROS), contributing to lipid peroxidation in plant cell membranes.

Comparative Biological Activity

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound Name | Description | Biological Activity |

|---|---|---|

| Glufosinate | Non-deuterated parent compound; widely used herbicide. | Inhibits glutamine synthetase, affects nitrogen metabolism. |

| Phosphinothricin | Natural herbicide related to glufosinate; also inhibits glutamine synthetase. | Similar inhibition mechanism as glufosinate. |

| Glyphosate | Herbicide targeting different metabolic pathways. | Inhibits EPSPS enzyme; affects aromatic amino acid synthesis. |

In Vitro Studies

Research indicates that this compound's inhibitory effects on glutamine synthetase can lead to significant changes in cellular function over time. A study demonstrated that at concentrations relevant to agricultural applications, Glufosinate-d3 induced oxidative stress markers in plant cells, which correlated with reduced biomass in target weed species such as Echinochloa canadensis and Lolium rigidum .

Case Studies

- Impact on Plant Growth :

- Environmental Monitoring :

Toxicological Studies

Toxicological assessments have shown that this compound exhibits no observed adverse effects in laboratory animals when administered at doses up to 17 mg/kg per day over three months . This suggests a favorable safety profile for non-target organisms at these exposure levels.

Propiedades

IUPAC Name |

2-amino-4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4P.ClH/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H/i1D3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZPTWOGXDBENT-NIIDSAIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCC(C(=O)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])P(=O)(CCC(C(=O)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.